![molecular formula C20H17NO3 B12620729 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-86-1](/img/structure/B12620729.png)
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring and a dimethoxyphenyl group connected through a propenone linkage. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that chalcone derivatives, including 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, possess significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity
A study investigated the effects of several chalcone derivatives on different cancer cell lines. Among them, this compound exhibited potent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis and cell cycle arrest at G2/M phase, leading to a reduction in cell viability.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Applications
Chalcones are recognized for their antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a screening study, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of chalcones has been well-documented. The compound under discussion has shown promise in reducing inflammation markers in vitro.
Case Study: Inflammatory Response
In vitro studies indicated that treatment with this compound significantly lowered the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : By influencing apoptotic proteins such as Bcl-2 and caspases, it can promote programmed cell death in cancer cells.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-5-yl)prop-2-en-1-one
Comparison: Compared to its analogs, 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one exhibits unique properties due to the position of the quinoline ring. This positional difference can significantly influence the compound’s biological activity, binding affinity, and overall stability. The 4-quinolinyl derivative is often preferred for its enhanced interaction with biological targets and improved pharmacokinetic properties.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone class. Chalcones are characterized by their open-chain structure and are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activities of this specific chalcone derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline moiety and methoxy groups on the phenyl ring, which enhance its solubility and reactivity. The general structure can be represented as follows:
Table 1: Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C18H17NO3 |
Molecular Weight | 295.34 g/mol |
Structural Class | Chalcone |
Key Functional Groups | Methoxy (-OCH3), Quinoline |
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms:
- Mitochondrial Pathways : The compound promotes mitochondrial dysfunction leading to cell death.
- Microtubule Interaction : Chalcones can disrupt microtubule dynamics, affecting cell division.
- Cell Cycle Regulation : They modulate cell cycle checkpoints, inhibiting proliferation.
A study by Shukla et al. (2021) emphasized that electron-donating groups like methoxy enhance the cytotoxicity of chalcones against various cancer cell lines .
Antimicrobial Activity
Chalcones have also demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit activity against a range of pathogens:
- Bacterial Strains : Effective against E. coli, S. aureus, and B. cereus.
- Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
Anti-inflammatory Properties
Chalcones possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of methoxy groups significantly influences the biological activity of chalcones. Studies indicate that:
- Electron-Donating Groups : Enhance solubility and reactivity.
- Quinoline Moiety : Contributes to increased binding affinity with biological targets.
Table 2: Summary of SAR Findings
Compound Structure | Biological Activity |
---|---|
This compound | Anticancer, Antimicrobial |
1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enone | Varying cytotoxicity based on substitution |
1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enone | Enhanced hydrogen bonding interactions |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro assays demonstrated significant cytotoxic effects on human leukemia cells (HL-60), with IC50 values indicating potent activity .
- Antimicrobial Efficacy : A comparative study showed that derivatives exhibited MIC values ranging from 0.17 to 0.47 mg/mL against various bacterial strains, establishing a dose-dependent relationship .
Properties
CAS No. |
914383-86-1 |
---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3 |
InChI Key |
CTRMPTDLHDNYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC |
Origin of Product |
United States |
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